1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole
Overview
Description
1-(2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl)-1H-indole, also known as DMOI, is a synthetic indole derivative that has been studied for its potential applications in scientific research. It is a member of the indole family, and is composed of a pyrrole ring with two nitrogen atoms and an ethyl group attached. DMOI has been studied in the context of its synthesis, mechanism of action, biochemical and physiological effects, and its applications in the lab.
Scientific Research Applications
Neuroimaging of Sigma-2 Receptors
A study developed indole-based derivatives, including analogs similar to 1-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole, as novel sigma-2 receptor ligands. These ligands, after being radiolabeled, exhibited high brain uptake and specificity in rodents, suggesting their potential as neuroimaging agents for sigma-2 receptors in the brain. Such applications are crucial for understanding the role of sigma-2 receptors in various neurological conditions and could aid in the diagnosis and treatment of these diseases (Zhang et al., 2021).
Development of BET Bromodomain Inhibitors
In another study, compounds containing the indole moiety, similar to 1-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole, were synthesized and evaluated as BET inhibitors. These compounds demonstrated high binding affinities to BET proteins and significant antitumor activity in preclinical models, suggesting their potential as therapeutic agents targeting epigenetic regulators in cancer (Zhao et al., 2017).
Anti-inflammatory and Analgesic Activities
Several studies have explored the anti-inflammatory and analgesic activities of indole derivatives. For example, 4,6-disubstituted 2-(morpholinocarbonyl)furo[3,2-b]indole derivatives exhibited significant analgesic and anti-inflammatory effects in animal models. These findings suggest that compounds structurally related to 1-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole could have potential therapeutic applications in pain management and inflammatory conditions (Kawashima et al., 1986).
Serotonin Receptor Modulation
Indole derivatives have also been studied for their effects on serotonin receptors, which play a crucial role in mood regulation, sleep, and cognition. Research has shown that certain indole-based compounds can modulate serotonin receptor activity, indicating their potential use in treating psychiatric and neurological disorders (Monti & Jantos, 2006).
Modulation of Opioid Withdrawal Syndrome
A study investigated the role of src family kinase in opioid withdrawal syndrome using a compound structurally similar to 1-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole. The results suggested that inhibition of src family kinase could attenuate the withdrawal symptoms in opioid-dependent mice, highlighting a potential new approach for managing opioid addiction (Rehni & Singh, 2011).
properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-indol-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-9-18(10-13(2)20-12)16(19)11-17-8-7-14-5-3-4-6-15(14)17/h3-8,12-13H,9-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZGGZKCILZCNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601201687 | |
Record name | 1-(2,6-Dimethyl-4-morpholinyl)-2-(1H-indol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601201687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole | |
CAS RN |
1105192-94-6 | |
Record name | 1-(2,6-Dimethyl-4-morpholinyl)-2-(1H-indol-1-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105192-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,6-Dimethyl-4-morpholinyl)-2-(1H-indol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601201687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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